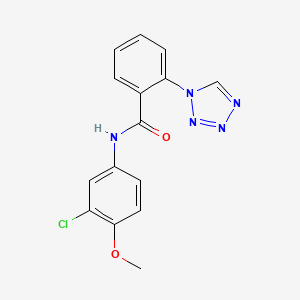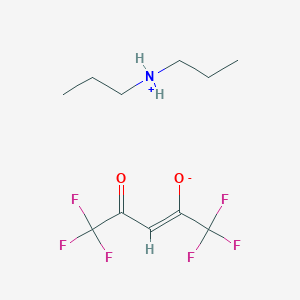
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds, which have been shown to have a wide range of biological activities.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging biological tissues. This compound has been shown to have high affinity for certain types of cancer cells, making it a potentially useful tool for cancer diagnosis and treatment.
In addition, this compound has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics and antifungal agents. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and to protect against oxidative stress.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, this compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is its high affinity for certain types of cancer cells, which makes it a potentially useful tool for cancer diagnosis and treatment. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its relatively low solubility in water, which could make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide. One area of research could involve the development of new fluorescent probes based on this compound, which could have applications in a wide range of biological imaging techniques. Another area of research could involve the development of new antibacterial and antifungal agents based on this compound.
In addition, further research could be done to explore the potential neuroprotective effects of this compound and to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research could be done to investigate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 3-chloro-4-methoxyaniline with sodium azide to form the corresponding azide intermediate. This intermediate is then reacted with 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with benzoyl chloride to form the desired product, this compound.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYZVDKWTGPJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6131641.png)
![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)

![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)
![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)
![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)
![2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B6131712.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
